Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS No. 239135-49-0)
Technical Guide: 2-Fluoro-3-(trifluoromethyl)benzylamine (CAS No. 239135-49-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(trifluoromethyl)benzylamine is a fluorinated organic compound with the CAS number 239135-49-0.[1] This substituted benzylamine derivative is of significant interest to the pharmaceutical and agrochemical industries as a versatile building block in the synthesis of complex, biologically active molecules. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical and Physical Properties
2-Fluoro-3-(trifluoromethyl)benzylamine is a liquid at room temperature.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 239135-49-0 | [1][3][4] |
| Molecular Formula | C₈H₇F₄N | [1][2][4] |
| Molecular Weight | 193.14 g/mol | [4] |
| Boiling Point | 193 °C | [2][3] |
| Density | 1.321 g/mL at 25 °C | [2] |
| Flash Point | 79.6 °C - 83 °C | [2][4] |
| Refractive Index (n20/D) | 1.454 | [4] |
| IUPAC Name | [2-fluoro-3-(trifluoromethyl)phenyl]methanamine | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A likely precursor for the synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine is 2-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 146070-35-1).[5] The synthesis would proceed via the reduction of the nitrile group to a primary amine.
Caption: Proposed synthesis of 2-Fluoro-3-(trifluoromethyl)benzylamine.
General Experimental Protocol for Nitrile Reduction
The following is a generalized protocol based on the reduction of similar substituted benzonitriles.
Materials:
-
2-Fluoro-3-(trifluoromethyl)benzonitrile
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄), or Hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LiAlH₄, or Ethanol/Methanol for catalytic hydrogenation)
-
Deionized water
-
Acid (e.g., Hydrochloric acid) for workup
-
Base (e.g., Sodium hydroxide) for neutralization
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-3-(trifluoromethyl)benzonitrile in the appropriate anhydrous solvent.
-
Reduction:
-
Using LiAlH₄: Cool the solution in an ice bath and slowly add a molar excess of LiAlH₄ in portions. After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Using Catalytic Hydrogenation: Place the solution of the nitrile in a hydrogenation vessel. Add the catalyst (e.g., 10% Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
-
Workup and Isolation:
-
For LiAlH₄ reduction: Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution. Filter the resulting precipitate and wash with an organic solvent.
-
For catalytic hydrogenation: Filter the reaction mixture to remove the catalyst.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield 2-Fluoro-3-(trifluoromethyl)benzylamine.
Applications in Drug Discovery and Development
Substituted benzylamines, particularly those containing fluorine and trifluoromethyl groups, are key intermediates in the synthesis of a wide range of pharmaceuticals.[6] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
While specific drugs synthesized directly from 2-Fluoro-3-(trifluoromethyl)benzylamine are not prominently featured in publicly available literature, its isomers and structurally related compounds are utilized in the development of therapeutics for various diseases, including neurological disorders.[6] For instance, fluorinated benzylamines are precursors to compounds that can cross the blood-brain barrier, a critical property for drugs targeting the central nervous system.
Illustrative Reaction Scheme in Pharmaceutical Synthesis
A common application of benzylamines in medicinal chemistry is their use in the formation of amides or substituted amines, which are core structures in many drug molecules.
Caption: General amide coupling reaction using 2-Fluoro-3-(trifluoromethyl)benzylamine.
This reaction demonstrates how 2-Fluoro-3-(trifluoromethyl)benzylamine can be readily incorporated into larger, more complex molecules, which may then be evaluated for their therapeutic potential. The specific biological targets and signaling pathways would depend on the nature of the "R" group in the resulting amide.
Safety and Handling
2-Fluoro-3-(trifluoromethyl)benzylamine is classified as a hazardous substance. It is corrosive and can cause skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a fume hood.[2] In case of contact with skin, wash immediately with plenty of water.[2]
Conclusion
2-Fluoro-3-(trifluoromethyl)benzylamine is a valuable fluorinated building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique substitution pattern offers the potential to enhance the properties of target molecules. While detailed synthetic protocols and specific applications in marketed drugs are not widely published, its structural motifs are present in many developmental compounds, highlighting its importance for future research and development.
References
- 1. pschemicals.com [pschemicals.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. chembk.com [chembk.com]
- 4. [2-fluoro-3-(trifluoromethyl)phenyl]methanamine239135-49-0,Purity96%_ABCR GmbH [molbase.com]
- 5. 2-Fluoro-3-(trifluoromethyl)benzonitrile 98 146070-35-1 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
